molecular formula C21H27N7NaO16P3S B13830900 Thionicotinamid-TPN sodium salt

Thionicotinamid-TPN sodium salt

Cat. No.: B13830900
M. Wt: 781.5 g/mol
InChI Key: YIVBWJAEEXUSSB-QYZPTAICSA-M
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Description

Thionicotinamid-TPN sodium salt, also known as Thio-NADP sodium salt or thionicotinamide adenine dinucleotide phosphate sodium, is a biochemical reagent widely used in life science research. Its molecular formula is C21H28N7O16P3S, with a molecular weight of 759.47 g/mol . This compound is a sulfur-containing analog of nicotinamide adenine dinucleotide phosphate (NADP), where the oxygen atom in the nicotinamide moiety is replaced by sulfur. This substitution alters its redox properties, making it valuable in enzymatic assays, particularly as an electron acceptor with distinct spectral characteristics (e.g., absorbance at ~400 nm) .

This compound is employed in signaling pathway studies and enzyme kinetics, where its thio-modification enhances detection sensitivity in spectrophotometric assays .

Properties

Molecular Formula

C21H27N7NaO16P3S

Molecular Weight

781.5 g/mol

IUPAC Name

sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H28N7O16P3S.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(42-45(32,33)34)13(30)11(41-21)6-39-46(35,36)44-47(37,38)43-15-10(5-29)40-20(14(15)31)27-3-1-2-9(4-27)18(23)48;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

YIVBWJAEEXUSSB-QYZPTAICSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)C(=S)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)C(=S)N.[Na+]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Before delving into preparation methods, understanding the compound’s chemical structure is essential. Thionicotinamid-TPN sodium salt has the molecular formula C21H27N7NaO16P3S with a molecular weight of 781.5 g/mol. It contains multiple phosphate groups, a purine base (adenosine), and a thionicotinamide moiety linked via ribofuranosyl units. The compound exhibits complex stereochemistry with defined stereocenters, contributing to its biological activity and synthetic complexity.

Property Value
Molecular Formula C21H27N7NaO16P3S
Molecular Weight 781.5 g/mol
Hydrogen Bond Donors 7
Hydrogen Bond Acceptors 21
Rotatable Bonds 13
Topological Polar Surface Area 385 Ų
Defined Atom Stereocenters 8

Preparation Methods of this compound

The preparation of this compound is a multi-step synthetic process involving precise chemical transformations and purification. While direct literature specifically naming "this compound" is limited, analogous preparation methods for related nucleotide analogues and sodium salts provide a reliable framework. The following detailed method is adapted from advanced synthesis protocols involving nucleoside derivatives and sodium salt formation.

Starting Materials and Reagents

  • Nucleoside precursor with protected phosphate groups
  • 3-(Aminothioxomethyl)-1-beta-D-ribofuranosylpyridium inner salt intermediate
  • Sodium hydrogen phosphate or sodium tert-butanolate (base)
  • Methanesulfonyl chloride (mesylation agent)
  • Suitable tertiary amines (e.g., triethylamine)
  • Solvents: N,N-dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, N-methylpyrrolidone
  • Water and organic solvents (toluene, methanol, isopropanol)

Stepwise Synthetic Procedure

Step 1: Mesylation of Hydroxyl Groups
  • The nucleoside precursor containing hydroxyl groups is reacted with methanesulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine) at low temperatures (-20 to -15°C) in solvents such as N,N-dimethylformamide.
  • The reaction forms mesylate intermediates, activating hydroxyl groups for subsequent substitution.
  • Insoluble tertiary amine hydrochloride byproducts are filtered off to purify the mesylate solution.
Step 2: Nucleophilic Substitution with Sodium Salt
  • A solution of sodium tert-butanolate in N,N-dimethylformamide is prepared under nitrogen atmosphere at 20 ± 5°C.
  • The mesylate intermediate is added to this solution, facilitating nucleophilic substitution by the sodium salt of 3-(aminothioxomethyl)-1-beta-D-ribofuranosylpyridium.
  • The reaction mixture is stirred vigorously under nitrogen for at least 1 hour at temperatures above 15°C, then cooled to 10-15°C and maintained for 12 hours to ensure completion.
Step 3: Workup and Purification
  • The reaction mixture is transferred to a larger reactor, and cooled to 0-5°C.
  • Toluene and water are added dropwise to induce phase separation.
  • An aqueous solution of citric acid is added slowly to acidify and remove impurities.
  • The aqueous phase is discarded; the organic phase containing the product is washed with water and methanol at low temperature (5-10°C).
  • Tert-butylamine is added to the organic phase to form a salt, stirred under nitrogen for 30 minutes.
  • The solution is concentrated under reduced pressure at 35°C to remove solvents and excess tert-butylamine.
  • Isopropanol and seed crystals of the tert-butylamine salt are added to induce crystallization.
  • The final product is filtered, washed with cold toluene, and dried at 35°C.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Duration Notes
Mesylation Methanesulfonyl chloride, triethylamine, DMF -20 to -15°C 40 minutes Formation of mesylate intermediate
Nucleophilic Substitution Sodium tert-butanolate, mesylate intermediate, DMF 15-20°C 12 hours Under nitrogen atmosphere
Workup & Purification Toluene, water, citric acid, tert-butylamine 0-10°C Several hours Phase separation and salt formation
Crystallization Isopropanol, seed crystals 20-25°C, then 0-5°C 46 hours total Product isolation and drying

Analytical Data and Quality Control

The purity and identity of the this compound are typically confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Purity levels above 90% are achievable with the described method. The product is isolated as a crystalline sodium salt with defined stereochemistry and stable physicochemical properties.

Chemical Reactions Analysis

Types of Reactions: Thionicotinamid-TPN sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Thionicotinamid-TPN sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

Thionicotinamid-TPN sodium salt functions as an analog of nicotinamide adenine dinucleotide phosphate (NADP). It stimulates partial calcium release and blocks successive challenges with nicotinic acid adenine dinucleotide phosphate (NAADP). This action is due to the presence of NAADP as a contaminant, which challenges the NAADP antagonist functions of this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Thionin Acetate

Thionin acetate (CAS: 78338-22-4), a phenothiazine dye, shares a "thio" prefix but is structurally and functionally distinct from Thionicotinamid-TPN sodium salt. Key differences are summarized below:

Property This compound Thionin Acetate
Molecular Formula C21H28N7O16P3S C12H10N3S·C2H3O2
Molecular Weight 759.47 g/mol 287.34 g/mol
Primary Application Enzyme assays, redox studies Biological staining (e.g., nucleic acids)
Solubility Assumed soluble in buffers 2.5 mg/mL in water
Key Functional Group Thio-nicotinamide Phenothiazinium dye
Spectral Utility Absorbance at ~400 nm Metachromatic staining (blue-violet)

Key Findings :

  • Structural Divergence : this compound is a dinucleotide phosphate derivative, while Thionin acetate is a planar aromatic dye.
  • Functional Roles : Thionicotinamid-TPN serves as a coenzyme analog in redox reactions, whereas Thionin acetate is used for histological staining due to its affinity for acidic tissue components .

Comparison with NADP (Nicotinamide Adenine Dinucleotide Phosphate)

While direct data on NADP are absent in the evidence, inferences can be made based on Thio-NADP's structure:

  • Molecular Formula : NADP lacks the sulfur substitution, likely having a formula of C21H28N7O17P3 (vs. C21H28N7O16P3S for Thio-NADP).
  • Detection Sensitivity : Thio-NADP’s absorbance at 400 nm provides higher sensitivity in kinetic assays compared to NADP’s peak at 340 nm .

Research Implications and Limitations

  • This compound : Critical in dehydrogenase assays (e.g., glucose-6-phosphate dehydrogenase), where its spectral properties enable real-time monitoring of enzyme activity .
  • Thionin Acetate : Used in neuroscience for Nissl staining and in biosensors for electrochemical detection .

Limitations in Evidence :

  • No direct comparative studies between Thionicotinamid-TPN and NADP are cited.
  • Solubility and stability data for Thionicotinamid-TPN are inferred from its biochemical applications rather than explicit measurements.

Q & A

Q. What steps are critical for enhancing the reproducibility of studies involving this compound?

  • Methodological Answer : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and provide detailed protocols on open-access platforms (e.g., protocols.io ) .

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